3-(4-Chlorophenyl)-3'-methoxypropiophenone
Overview
Description
The compound "3-(4-Chlorophenyl)-3'-methoxypropiophenone" is not directly mentioned in the provided papers. However, the papers do discuss various related chlorophenyl and methoxyphenyl compounds, which can provide insights into the chemical behavior and properties of similar structures. These compounds are often synthesized for their potential biological activities or for their use as intermediates in the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with simpler phenolic compounds and introducing various substituents through reactions like acylation, methylation, and chlorination. For instance, the synthesis of a β-amyloid aggregation inhibitor involved a one-pot synthesis starting from 4-chlorophenol and a methylsulfinyl compound, followed by desulfurization and acylation steps . Similarly, chlorinated 4-methoxyphenols were synthesized by partial methylation of hydroquinones . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds with chlorophenyl and methoxyphenyl groups has been elucidated using techniques such as NMR, mass spectrometry, and X-ray diffraction . These studies reveal the arrangement of atoms within the molecule and the conformational preferences in the solid state. For example, X-ray diffraction was used to determine the structure of a pyrazole derivative with a 4-chlorophenyl and a 4-methoxyphenyl group . Such analyses are crucial for understanding the three-dimensional shape of the molecule, which influences its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The reactivity of chlorophenyl and methoxyphenyl compounds can be influenced by the presence of electron-withdrawing or electron-donating groups. For example, the kinetics and mechanisms of reactions involving thionocarbonates with chlorophenyl groups were studied, showing how substituents affect reaction rates . The presence of a methoxy group, which is an electron-donating group, can also affect the reactivity of the compound, as seen in the reactions of methoxyphenylpropanoates . These studies provide a basis for predicting how "this compound" might behave in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl and methoxyphenyl compounds are often characterized to understand their stability, solubility, and potential applications. For instance, the crystal structure, vibrational frequencies, and electronic properties of a dichlorophenyl compound with a methoxyphenyl group were studied using both experimental techniques and DFT calculations . These properties are important for the practical use of the compounds in pharmaceuticals or materials science.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-1-(3-methoxyphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-19-15-4-2-3-13(11-15)16(18)10-7-12-5-8-14(17)9-6-12/h2-6,8-9,11H,7,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZMQDQHAGAARC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644464 | |
Record name | 3-(4-Chlorophenyl)-1-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898787-64-9 | |
Record name | 3-(4-Chlorophenyl)-1-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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